

Comparing the biological activity of 2-amino-4-methylthiazole isomers

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Compound of Interest

Compound Name: 2-Amino-4-methylthiazole hydrochloride

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A Comparative Guide to the Biological Activity of 2-Amino-4-methylthiazole and 2-Amino-5-methylthiazole Isomers

This guide provides a comparative analysis of the biological activities of 2-amino-4-methylthiazole and 2-amino-5-methylthiazole isomers and their derivatives. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and illustrations of relevant signaling pathways.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, featured in a multitude of biologically active compounds.^{[1][2][3][4]} The position of substituents on the thiazole ring can significantly influence the pharmacological properties of the resulting derivatives. This guide focuses on comparing the biological activities of derivatives of two constitutional isomers: 2-amino-4-methylthiazole and 2-amino-5-methylthiazole.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported in vitro biological activities of various derivatives of 2-amino-4-methylthiazole and 2-amino-5-methylthiazole. It is important to note that the presented data is collated from different studies, and the derivatives are not identical, which should be considered when making direct comparisons.

Anticancer Activity

Derivatives of both isomers have been investigated for their cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2-Amino-4-methylthiazole Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
28	HT29 (Colon)	0.63	[5]
A549 (Lung)	8.64	[5]	
HeLa (Cervical)	6.05	[5]	
Karpas299 (Lymphoma)	13.87	[5]	
46b	A549 (Lung)	0.16 ± 0.06	[5]
HepG2 (Liver)	0.13 ± 0.05	[5]	

Table 2: In Vitro Anticancer Activity of 2-Amino-5-methylthiazole Derivatives

Direct comparative data for the anticancer activity of 2-amino-5-methylthiazole derivatives was not prominently available in the searched literature. Research has more frequently focused on other biological activities for this isomer.

Antimicrobial Activity

The antimicrobial potential of 2-aminothiazole derivatives is a significant area of research.

Table 3: In Vitro Antimicrobial Activity of 2-Amino-4-methylthiazole Derivatives

Quantitative data for specific 2-amino-4-methylthiazole derivatives was not available in a comparative tabular format in the initial search results.

Table 4: In Vitro Antimicrobial Activity of 2-Amino-5-alkylidene-thiazol-4-ones

Compound	Pseudomonas aeruginosa MIC (µM)	Reference
α-4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile	3.125	[6]

Antioxidant Activity

The antioxidant properties of these isomers have also been explored, particularly for 2-amino-5-methylthiazole derivatives.

Table 5: In Vitro Antioxidant Activity of 2-Amino-5-methylthiazole Derivatives (DPPH Radical Scavenging)

Compound ID	IC50 (µg/mL)	Reference
6a	12.4	[7] [8]
6c	15.8	[7] [8]
6e	14.2	[7] [8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[\[1\]](#)
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[\[1\]](#)[\[2\]](#)

- MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.[2]
- Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[1]
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined. [1]

In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific density.
- Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.
- Inoculation: Each well is inoculated with the prepared microorganism.
- Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

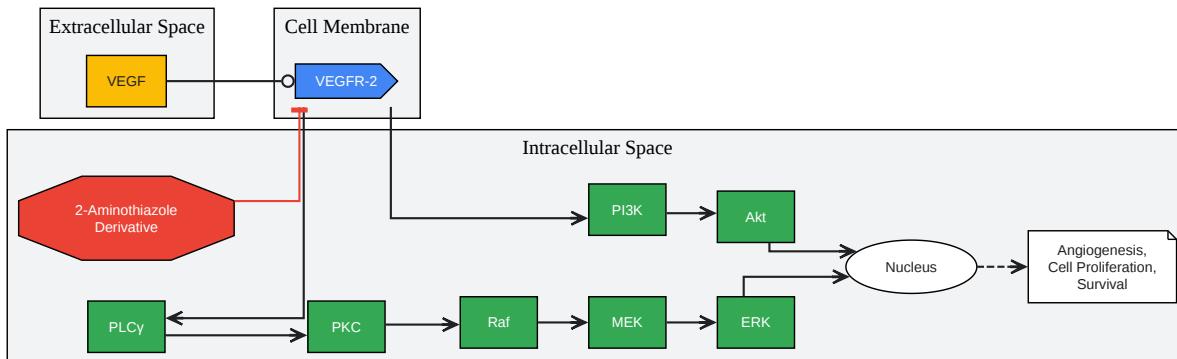
- Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol).
- Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
- Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.^{[7][8]}

Signaling Pathways and Mechanisms of Action

The biological activities of 2-aminothiazole derivatives are attributed to their interaction with various cellular signaling pathways.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

Several 2-aminothiazole derivatives have been shown to exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

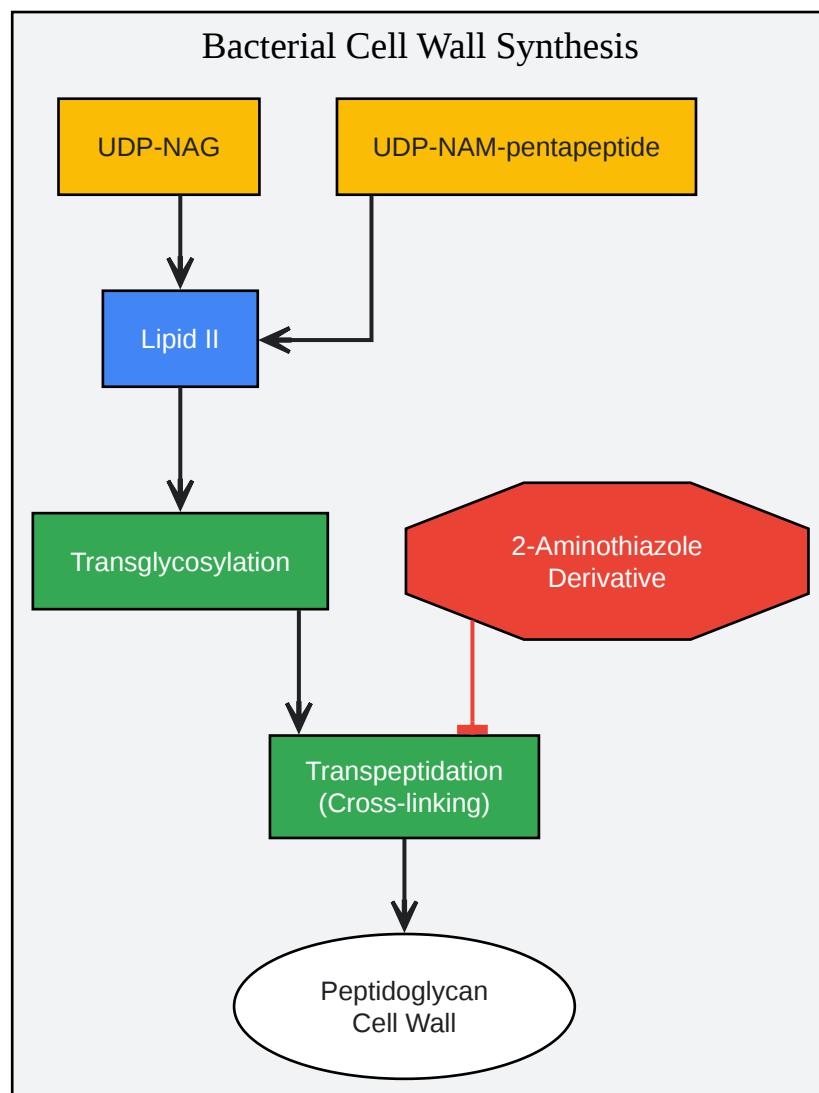


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Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.

Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis

A common mechanism of action for antimicrobial agents is the disruption of bacterial cell wall synthesis, leading to cell lysis.

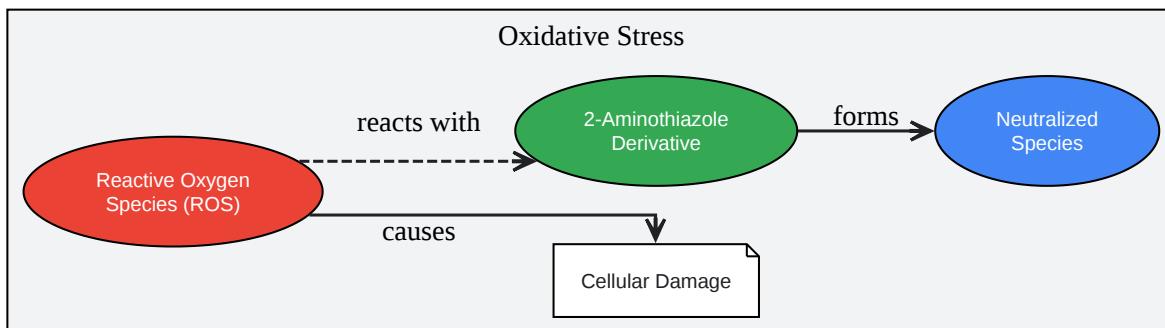


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Caption: Inhibition of bacterial cell wall synthesis by 2-aminothiazole derivatives.

Antioxidant Activity: Radical Scavenging

2-aminothiazole derivatives can exert antioxidant effects by neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress.

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Caption: Mechanism of antioxidant activity through radical scavenging.

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